2-(2,2,6-trimethyl-7-oxo-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl)-1,2,4-triazine-3,5-dione
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Overview
Description
2-(2,2,6-trimethyl-7-oxo-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl)-1,2,4-triazine-3,5-dione is a complex organic compound with a unique structure that includes a dioxolopyran ring fused to a triazine dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,6-trimethyl-7-oxo-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl)-1,2,4-triazine-3,5-dione typically involves multiple steps.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-(2,2,6-trimethyl-7-oxo-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl)-1,2,4-triazine-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the triazine dione moiety.
Substitution: Substitution reactions can occur at the triazine ring or the dioxolopyran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
2-(2,2,6-trimethyl-7-oxo-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl)-1,2,4-triazine-3,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,2,6-trimethyl-7-oxo-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl)-1,2,4-triazine-3,5-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-4,4,7a-trimethyl-5,6,7,7a-tetrahydrobenzofuran-2(4H)-one: Shares a similar dioxolopyran structure.
Iridoid monoterpenoids: These compounds have a similar cyclopentane ring fused to an oxygen heterocycle.
Uniqueness
What sets 2-(2,2,6-trimethyl-7-oxo-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl)-1,2,4-triazine-3,5-dione apart is its unique combination of the dioxolopyran and triazine dione moieties, which confer distinct chemical and biological properties .
Properties
CAS No. |
73240-32-1 |
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Molecular Formula |
C12H15N3O6 |
Molecular Weight |
297.26 g/mol |
IUPAC Name |
2-(2,2,6-trimethyl-7-oxo-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl)-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C12H15N3O6/c1-5-7(17)8-9(21-12(2,3)20-8)10(19-5)15-11(18)14-6(16)4-13-15/h4-5,8-10H,1-3H3,(H,14,16,18) |
InChI Key |
FBOFSDHYPSETBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)C2C(C(O1)N3C(=O)NC(=O)C=N3)OC(O2)(C)C |
Origin of Product |
United States |
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